Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation of the Phenyl Ring: The methoxy groups are introduced via electrophilic aromatic substitution reactions using methanol and an acid catalyst.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate: Lacks the methoxy groups on the phenyl ring.
Methyl 4-amino-3-(2,5-dimethoxyphenyl)-1,3-thiazole-5-carboxylate: Lacks the sulfanylidene group.
Uniqueness
Methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of both methoxy groups on the phenyl ring and the sulfanylidene group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-17-7-4-5-9(18-2)8(6-7)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNAQSDFKFPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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